molecular formula C6H6N4O2 B3264475 1-Ethyl-3-nitro-1H-pyrazole-4-carbonitrile CAS No. 39205-93-1

1-Ethyl-3-nitro-1H-pyrazole-4-carbonitrile

Cat. No.: B3264475
CAS No.: 39205-93-1
M. Wt: 166.14 g/mol
InChI Key: ZXKICUVDBVHCSL-UHFFFAOYSA-N
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Description

1-Ethyl-3-nitro-1H-pyrazole-4-carbonitrile is a heterocyclic compound that belongs to the pyrazole family This compound is characterized by the presence of a nitro group at the third position, an ethyl group at the first position, and a cyano group at the fourth position of the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethyl-3-nitro-1H-pyrazole-4-carbonitrile can be synthesized through a multi-step process involving the nitration of 1-ethyl-1H-pyrazole-4-carbonitrile. The nitration reaction typically involves the use of concentrated nitric acid and sulfuric acid as reagents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the pyrazole ring .

Industrial Production Methods: Industrial production of this compound involves large-scale nitration processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, such as temperature, concentration, and flow rates, ensuring high yield and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, further enhances the quality of the compound .

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-3-nitro-1H-pyrazole-4-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Ethyl-3-nitro-1H-pyrazole-4-carbonitrile has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and advanced materials

Mechanism of Action

The mechanism of action of 1-ethyl-3-nitro-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The cyano group can also participate in interactions with enzymes and receptors, modulating their activity and influencing cellular processes .

Comparison with Similar Compounds

  • 1-Ethyl-4-nitro-1H-pyrazole-3-carboxylic acid
  • 1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid
  • 3-Ethyl-4-methyl-1H-pyrazole-5-carboxylic acid

Comparison: 1-Ethyl-3-nitro-1H-pyrazole-4-carbonitrile is unique due to the presence of both a nitro group and a cyano group on the pyrazole ring. This combination of functional groups imparts distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

IUPAC Name

1-ethyl-3-nitropyrazole-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4O2/c1-2-9-4-5(3-7)6(8-9)10(11)12/h4H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXKICUVDBVHCSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)[N+](=O)[O-])C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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